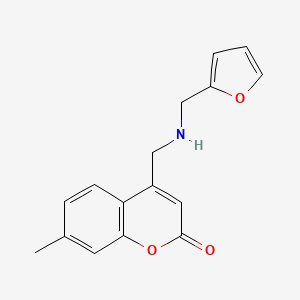

4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(((Furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one is a heterocyclic compound that combines the structural features of furan and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with furan-2-carbaldehyde and 7-methyl-2H-chromen-2-one.

Formation of Intermediate: Furan-2-carbaldehyde is reacted with an amine to form the intermediate furan-2-ylmethylamine.

Condensation Reaction: The intermediate is then subjected to a condensation reaction with 7-methyl-2H-chromen-2-one under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can target the chromenone moiety, converting it into dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable candidate for drug development. Research has indicated its potential in inhibiting the growth of certain bacterial strains and cancer cells .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its incorporation into polymers and other materials can lead to the creation of advanced composites.

Mechanism of Action

The mechanism by which 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one exerts its effects involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death. In anticancer applications, it interferes with the DNA replication process, inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

4-((Furan-2-ylmethyl)amino)methyl)-2H-chromen-2-one: Lacks the methyl group at the 7-position.

7-Methyl-2H-chromen-2-one: Does not contain the furan-2-ylmethylamino group.

Furan-2-ylmethylamine: Lacks the chromenone moiety.

Uniqueness

The uniqueness of 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one lies in its combined structural features of furan and chromenone, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its simpler analogs.

Would you like more detailed information on any specific section?

Biological Activity

The compound 4-(((furan-2-ylmethyl)amino)methyl)-7-methyl-2H-chromen-2-one , a derivative of the chromenone family, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Core Structure : The compound features a chromenone backbone, which is known for various biological activities.

- Substituents : The furan and amino groups enhance its reactivity and potential interactions with biological targets.

Structural Formula

This molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), which are critical for its biological functions.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to chromenones exhibit significant antimicrobial properties. Specifically, the presence of the furan moiety is believed to enhance the interaction with microbial targets.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| 4-Acylpyrazolones | 19.8 | F. oxysporum |

| Schiff Bases Derived from Pyrazolones | 28–30 | K. pneumonia, P. aeruginosa |

The above table summarizes Minimum Inhibitory Concentration (MIC) values, indicating that the compound exhibits promising activity against various pathogens.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that chromenones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress.

Case Study: Apoptosis Induction

A study conducted on human cancer cell lines revealed that derivatives of chromenone significantly inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of caspases and increased levels of reactive oxygen species (ROS).

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of chromenones and their biological activity is crucial for understanding their efficacy. Modifications on the chromenone skeleton, such as the introduction of furan or amino groups, have been shown to enhance both antimicrobial and anticancer activities.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of furan group | Increased antimicrobial potency |

| Amino group substitution | Enhanced anticancer effects |

| Methyl substitution at C7 | Improved selectivity for cancer cells |

Properties

IUPAC Name |

4-[(furan-2-ylmethylamino)methyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-4-5-14-12(8-16(18)20-15(14)7-11)9-17-10-13-3-2-6-19-13/h2-8,17H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACFCSDPSXVQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CNCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.